molecular formula C16H20Cl2N2 B016123 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride CAS No. 113243-68-8

1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride

Cat. No.: B016123
CAS No.: 113243-68-8
M. Wt: 311.2 g/mol
InChI Key: FVMVSRHYHAREGQ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both chlorobenzyl and isopropylphenyl groups in its structure imparts unique chemical properties, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 4-isopropylphenylhydrazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at a moderate level to ensure optimal yield.

    Synthetic Route: The reaction proceeds through the nucleophilic substitution of the 4-chlorobenzyl chloride with 4-isopropylphenylhydrazine, resulting in the formation of the desired hydrazine derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the cleavage of the hydrazine bond and the formation of corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide.

Scientific Research Applications

1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for the synthesis of novel therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Research: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular functions.

    Interacting with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling cascades that result in physiological responses.

    Modulating Gene Expression: It can influence the expression of certain genes, thereby affecting protein synthesis and cellular activities.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)-1-[4-(methyl)phenyl]hydrazine: This compound has a methyl group instead of an isopropyl group, which may result in different chemical and biological properties.

    1-(4-Chlorobenzyl)-1-[4-(ethyl)phenyl]hydrazine: The presence of an ethyl group instead of an isopropyl group can influence the compound’s reactivity and interactions with molecular targets.

    1-(4-Chlorobenzyl)-1-[4-(tert-butyl)phenyl]hydrazine: The tert-butyl group provides steric hindrance, potentially affecting the compound’s binding affinity and selectivity.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-1-(4-propan-2-ylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2.ClH/c1-12(2)14-5-9-16(10-6-14)19(18)11-13-3-7-15(17)8-4-13;/h3-10,12H,11,18H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMVSRHYHAREGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599547
Record name 1-[(4-Chlorophenyl)methyl]-1-[4-(propan-2-yl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113243-68-8
Record name 1-[(4-Chlorophenyl)methyl]-1-[4-(propan-2-yl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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